![molecular formula C23H20O6S B2733929 4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate CAS No. 329704-30-5](/img/structure/B2733929.png)

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

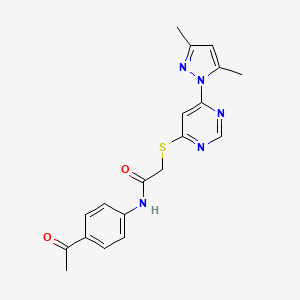

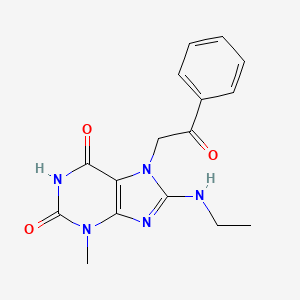

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate, also known as TPTC, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. TPTC is a thiophene-based compound that has been studied for its unique properties, including its ability to inhibit certain enzymes and its potential use as a therapeutic agent.

科学的研究の応用

Surface Functionalization and Nanoparticle Applications

Organic ligands containing specific functional groups, such as carbodithioate, have shown to be excellent candidates for the surface functionalization of semiconductor and metal nanoparticles. These ligands can also be used on flat substrates, highlighting their versatility in nanotechnology applications. The synthesis of regioregular oligo- and polythiophenes containing functional groups for grafting onto surfaces, like CdSe nanocrystals, demonstrates the utility of thiophene derivatives in material science and engineering (Querner et al., 2006).

Synthesis of Luminescent Compounds

Rapid, efficient synthetic methods have been developed for producing luminescent thiophene derivatives. These methods involve three-component coupling reactions that yield high-luminescence symmetrical terthiophenes and quinquethiophenes, showcasing the potential of thiophene derivatives in creating advanced luminescent materials (Teiber & Müller, 2012).

Ligand Synthesis for Metal Complexes

Thiophene derivatives have been synthesized and acted as ligands for various metal complexes, including transition metals like molybdenum, tungsten, rhodium, palladium, and platinum. These complexes have diverse applications in catalysis and material science, highlighting the utility of thiophene derivatives in coordination chemistry (Balakrishna et al., 1993).

Development of Conductive Polymers

Electropolymerization of thiophene monomers has led to the creation of conductive polymers with very low band gaps, making them suitable for electronic applications. These polymers are characterized by their cyclic voltammetry and electrochemistry, demonstrating their potential in the development of novel conductive materials (Neef et al., 1999).

Crystal Structure and Synthesis of Chalcones

The synthesis and structural analysis of thiophene-based chalcones have been reported, providing insights into their crystal structures and molecular packing. These studies are crucial for understanding the properties of these compounds and their potential applications in material science and organic synthesis (Quoc et al., 2019).

Antimicrobial Activity of Thiophene Derivatives

Research on thiophene derivatives has also explored their biological applications, specifically their antimicrobial properties. Synthesis of novel 2-aminothiophene derivatives has shown significant antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Prasad et al., 2017).

特性

IUPAC Name |

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6S/c1-26-19-13-9-16(21(27-2)22(19)28-3)8-12-18(24)15-6-10-17(11-7-15)29-23(25)20-5-4-14-30-20/h4-14H,1-3H3/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUWYJGOMIXYIU-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-difluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2733847.png)

![N-(2,5-dimethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2733850.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)

![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)

![3-benzyl-8-methoxy-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2733862.png)

![8-fluoro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2733865.png)

![3-(3-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2733866.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2733867.png)

![(1R,2S)-2-{[2-(trifluoromethyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2733869.png)